3-(6-Methoxynaphthalen-2-yl)acrylic acid

CYP4A11 fluorogenic substrate high-throughput screening

3-(6-Methoxynaphthalen-2-yl)acrylic acid (CAS 3453-39-2), also designated MONACRA, is a naphthalene-based α,β-unsaturated carboxylic acid with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g·mol⁻¹. The compound features a 6-methoxy-substituted naphthalene ring conjugated to an acrylic acid side chain at the 2-position, distinguishing it from mono-phenyl acrylic acids (e.g., cinnamic acid) and non-methoxylated naphthalene analogs.

Molecular Formula C14H11O3-
Molecular Weight 227.23 g/mol
Cat. No. B12277523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxynaphthalen-2-yl)acrylic acid
Molecular FormulaC14H11O3-
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)[O-]
InChIInChI=1S/C14H12O3/c1-17-13-6-5-11-8-10(3-7-14(15)16)2-4-12(11)9-13/h2-9H,1H3,(H,15,16)/p-1/b7-3+
InChIKeyXWGUEUJOVZAMMF-XVNBXDOJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methoxynaphthalen-2-yl)acrylic acid (MONACRA): Core Physicochemical and Structural Baseline for Procurement Evaluation


3-(6-Methoxynaphthalen-2-yl)acrylic acid (CAS 3453-39-2), also designated MONACRA, is a naphthalene-based α,β-unsaturated carboxylic acid with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g·mol⁻¹ [1]. The compound features a 6-methoxy-substituted naphthalene ring conjugated to an acrylic acid side chain at the 2-position, distinguishing it from mono-phenyl acrylic acids (e.g., cinnamic acid) and non-methoxylated naphthalene analogs. Predicted physicochemical parameters include a LogP of approximately 2.95, a pKa of 4.52 (±0.30), and a topological polar surface area (TPSA) of 46.53 Ų . These values place it in a lipophilicity and ionisation range comparable to certain aryl-propionic acid NSAIDs, yet its α,β-unsaturated acid moiety confers distinct reactivity and biological recognition not found in saturated propionic acid derivatives.

Why 3-(6-Methoxynaphthalen-2-yl)acrylic acid Cannot Be Replaced by Common Phenyl or Non-Methoxylated Naphthalene Acrylic Acids


Generic substitution of 3-(6-methoxynaphthalen-2-yl)acrylic acid with simpler phenyl acrylic acids (e.g., cinnamic acid, ferulic acid) or non-methoxylated naphthalene analogs (e.g., 3-(naphthalen-2-yl)acrylic acid) collapses two functional attributes simultaneously: (i) the extended π-surface of the naphthalene core provides a higher degree of molecular recognition and π-stacking interactions than a single phenyl ring, and (ii) the 6-methoxy group serves as the essential metabolic handle for O-demethylation, which generates a bright fluorogenic product (HONACRA) that is uniquely exploited in CYP4A11 activity assays [1]. Non-methoxylated analogs lack this fluorogenic switch entirely, while positional isomers such as 2-(6-methoxynaphthalen-2-yl)acrylic acid (NAPR-001) present the unsaturation at the α-position relative to the carboxyl group, altering both the Michael acceptor character and the stereoelectronic requirements of the P450 active site [1][2]. The quantitative consequences of these structural differences are detailed in Section 3.

Quantitative Head-to-Head Evidence for 3-(6-Methoxynaphthalen-2-yl)acrylic acid vs. Closest Analogues and Alternative Substrates


CYP4A11-Specific Fluorogenic Substrate: MONACRA vs. Lauric Acid (Non-Fluorogenic Baseline Substrate)

MONACRA is the first reported CYP4A11-specific fluorogenic substrate, enabling real-time fluorescence detection of CYP4A11 activity in human liver microsomes (HLM) [1]. In contrast, lauric acid, the historical substrate for CYP4A11 ω-hydroxylation, is non-fluorogenic and requires labor-intensive LC-MS or radiometric detection. The kinetic parameters for MONACRA O-demethylation by recombinant CYP4A11 (Supersomes) are KM = 189 ± 37 µM and kcat = 67 ± 18 min⁻¹ [1]. For lauric acid ω-hydroxylation by wild-type CYP4A11, reported values are KM = 19.1 ± 4.5 µM and kcat = 17.1 ± 0.8 min⁻¹, yielding a catalytic efficiency (kcat/KM) of 0.89 min⁻¹·µM⁻¹ for lauric acid vs. 0.35 min⁻¹·µM⁻¹ for MONACRA [2]. Although lauric acid exhibits a lower KM, MONACRA's higher turnover number and fluorogenic output allow automated, high-throughput kinetic profiling of CYP4A11 across multiple HLM preparations, with the rate of MONACRA metabolism showing a close correlation with the fractional CYP4A11 content in the P450 pool (R² not explicitly stated but principal component analysis captured 99.4% of variance across seven HLM preparations) [1].

CYP4A11 fluorogenic substrate high-throughput screening P450 specificity

P450 Enzyme Selectivity Profile: MONACRA Screened Against 16 Recombinant Human P450s

MONACRA was tested for O-demethylation activity against a panel of 16 human recombinant cytochrome P450 enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4A11, CYP4F2, CYP4F3A, CYP4F3B, CYP4F12) expressed in Supersomes [1]. Detectable demethylation activity was observed with only three enzymes: CYP4A11 (highest turnover), CYP1A2 (comparable rate at low substrate concentration but severe substrate inhibition), and CYP2C8 (negligible rate). Critically, inhibition studies with fluvoxamine (CYP1A2-selective) and epalrestat (CYP4A11-selective) demonstrated that CYP1A2 does not contribute to MONACRA metabolism in human liver microsomes (HLM), establishing functional CYP4A11 specificity in a biologically relevant matrix [1]. By contrast, the widely used fluorogenic substrate 7-ethoxyresorufin is predominantly metabolized by CYP1A2, while dibenzylfluorescein is primarily a CYP3A4 substrate; neither provides selectivity for the CYP4A subfamily [2].

CYP selectivity recombinant P450 panel drug metabolism fluorogenic probe

Kinetic Discrimination Between CYP4A11 and CYP1A2: Differential kcat and Substrate Inhibition

A direct kinetic comparison of MONACRA metabolism by recombinant CYP4A11 and CYP1A2 reveals quantitative parameters that support CYP4A11 preference. CYP4A11 exhibits a kcat of 67 ± 18 min⁻¹ with no substrate inhibition up to 800 µM, whereas CYP1A2 displays a kcat of 44 ± 6 min⁻¹ (34% lower) with pronounced substrate inhibition evidenced by a Ksi of 648 ± 197 µM [1]. The inhibition of CYP1A2 at elevated substrate concentrations results in a biphasic rate profile that is not observed with CYP4A11. Crucially, in HLM, the CYP1A2 inhibitor fluvoxamine did not reduce MONACRA demethylation, confirming that CYP1A2 does not participate in MONACRA clearance in a native microsomal environment [1]. This is in contrast to many dual-recognized fluorogenic probes where multiple P450 isoforms contribute to signal generation.

enzyme kinetics substrate inhibition CYP1A2 CYP4A11

Physicochemical Differentiation from the Non-Methoxylated Analog: LogP, pKa, and Metabolic Handle

3-(6-Methoxynaphthalen-2-yl)acrylic acid (MONACRA) differs from its non-methoxylated analog, 3-(naphthalen-2-yl)acrylic acid, in three quantifiable physicochemical properties. MONACRA has a predicted LogP of 2.95 and a pKa of 4.52 (±0.30), whereas 3-(naphthalen-2-yl)acrylic acid has a higher melting point (210 °C) and lower molecular weight (198.22 g·mol⁻¹) [1]. While computed LogP values for the non-methoxylated analog are not directly reported in the same dataset, the addition of the methoxy group generally increases LogP by approximately 0.5 units and reduces the acidity of the carboxylic acid by electron-donating resonance effects, as reflected in the higher predicted pKa relative to naproxen (pKa = 4.28) . More critically, the 6-methoxy substituent provides the essential O-demethylation site that converts MONACRA (non-fluorescent) to 3-(6-hydroxynaphthalen-2-yl)acrylic acid (HONACRA, brightly fluorescent), a feature entirely absent in the non-methoxylated analog [1]. The non-methoxylated compound cannot serve as a fluorogenic probe.

physicochemical properties logP pKa structure-property relationships

Positional Isomer Differentiation: β-Substituted MONACRA vs. α-Substituted NAPR-001

The target compound 3-(6-methoxynaphthalen-2-yl)acrylic acid (MONACRA) is the β-substituted acrylic acid regioisomer, in which the carboxylic acid is conjugated through the terminal (β) carbon of the vinyl group. Its positional isomer, 2-(6-methoxynaphthalen-2-yl)acrylic acid (NAPR-001), bears the carboxylic acid at the α-carbon, directly attached to the naphthalene ring [1]. This regioisomeric difference results in distinct chemical reactivity: NAPR-001 is an α,β-unsaturated acid with the double bond conjugated to both the naphthalene and the carboxyl group, making it susceptible to catalytic hydrogenation to produce naproxen (97% ee using Ru catalyst at 1000 psi H₂) [1]. MONACRA, with the double bond conjugated only to the naphthalene ring, is not a direct precursor for the same hydrogenation pathway yielding propionic acid derivatives. Furthermore, the P450 O-demethylation site geometry differs: in NAPR-001, the acrylic acid is closer to the methoxy group, potentially altering the orientation within the CYP4A11 active site and affecting the KM [2]. No published report demonstrates that NAPR-001 serves as a CYP4A11 fluorogenic substrate.

positional isomer acrylic acid regioisomer synthetic intermediate structure-activity relationship

Assay Sensitivity: Limit of Detection for the Fluorogenic Product HONACRA

The fluorimetric assay developed for MONACRA demethylation achieves a reliable limit of detection (LOD) for the product 3-(6-hydroxynaphthalen-2-yl)acrylic acid (HONACRA) as low as 0.1 µM [1]. This sensitivity is enabled by the spectral resolution between the substrate (MONACRA, negligible fluorescence at 375 nm excitation) and the product (HONACRA, bright fluorescence at 375 nm excitation with intensity approximately two-thirds of its maximum at 351 nm) [1]. For calibration purposes, Coumarin 152 (C152) is introduced as a HONACRA fluorescence substitute, with the fluorescence intensity of 2.1 µM C152 equivalent to 1 µM HONACRA [1]. In comparison, the conventional LC-MS/MS assay for lauric acid ω-hydroxylation products (12-hydroxy-lauric acid) typically achieves an LOD in the range of 0.05–0.5 µM but requires chromatographic separation and mass spectrometric detection, precluding true high-throughput implementation [2].

limit of detection fluorescence assay HONACRA bioanalytical method

High-Value Application Scenarios for 3-(6-Methoxynaphthalen-2-yl)acrylic acid Based on Validated Differentiation Data


High-Throughput Fluorimetric Screening of CYP4A11 Activity in Human Liver Microsome Panels

MONACRA is the only fluorogenic substrate capable of reporting CYP4A11 activity with functional specificity in HLM. Its O-demethylation product, HONACRA, can be detected at concentrations as low as 0.1 µM using a standard fluorescence plate reader (Ex 375 nm), enabling the simultaneous processing of dozens of HLM preparations [1]. The assay conditions (0.3–1 mg/mL microsomal protein, 20 min incubation at 30°C, trichloroacetic acid quench, Na-glycine buffer pH 10.4) are compatible with automated liquid handling, making it suitable for pharmaceutical ADME laboratories that need to characterize CYP4A11-mediated metabolism of drug candidates or to screen for CYP4A11 inhibitors [1]. The close correlation between MONACRA metabolic rate and fractional CYP4A11 content allows semi-quantitative estimation of CYP4A11 abundance without proteomics [1].

Development of CYP4A11-Selective Inhibitors for 20-HETE Modulation

CYP4A11 is the principal enzyme synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE), a lipid mediator implicated in hypertension, angiogenesis, and cancer progression [1]. MONACRA serves as a competitive substrate probe for identifying and characterizing CYP4A11 inhibitors. The kinetic parameters (KM = 189 µM, kcat = 67 min⁻¹) provide a benchmark for evaluating inhibitor potency (IC50) and mechanism (competitive vs. non-competitive) [1]. The use of epalrestat as a selective CYP4A11 inhibitor control validates the assay, while fluvoxamine controls for CYP1A2 interference [1]. This application is directly relevant for medicinal chemistry programs targeting the 20-HETE pathway, where no other fluorogenic CYP4A11 probe exists.

Quality Control Reference for Differentiating β-Substituted from α-Substituted 6-Methoxynaphthyl Acrylic Acid Isomers

The regioisomeric pair MONACRA (CAS 3453-39-2, β-substituted) and NAPR-001 (CAS 2228267-93-2, α-substituted) are both commercially available and can be confused during procurement [1][2]. MONACRA is specifically required for CYP4A11 fluorogenic assays, whereas NAPR-001 is an intermediate for naproxen synthesis via catalytic hydrogenation (97% ee under Ru/H₂ at 1000 psi) [2]. Analytical laboratories and procurement departments can use the differential fluorescence response (MONACRA is non-fluorescent; HONACRA, its demethylation product, is fluorescent) combined with ¹H NMR or HPLC retention time to verify the correct isomer upon receipt, ensuring that downstream applications are not compromised by isomeric misidentification.

Fluorogenic Probe for P450 Phenotyping in Complex Biological Matrices

Because CYP1A2, despite its activity with MONACRA in recombinant form, does not contribute to MONACRA metabolism in HLM (confirmed by fluvoxamine co-incubation), MONACRA can be used to specifically phenotype CYP4A11 activity in multi-enzyme microsomal systems without correction for CYP1A2 interference [1]. This is a unique advantage over lauric acid, which is metabolized by CYP4A11, CYP4A22, CYP4F2, and CYP4F3, requiring elaborate deconvolution strategies [1]. Researchers studying inter-individual variability in CYP4A11 expression or the impact of genetic polymorphisms (e.g., CYP4A11*1 vs. *2) on 20-HETE biosynthesis can use MONACRA as a selective functional readout [1].

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